![molecular formula C21H19Br2NO B13320588 (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one
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Overview
Description
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one: is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially yielding alcohol derivatives.
Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild heating conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidinone ring.
Reduction: Alcohol derivatives of the piperidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: Research is ongoing to investigate the biological activity of this compound. It may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The exact mechanism of action for (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl groups may play a role in binding to these targets, while the piperidinone ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: This compound also contains aromatic rings with halogen substituents, but it differs in its overall structure and properties.
Interhalogen Compounds: These compounds contain two or more different halogen atoms and share some reactivity characteristics with (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one.
Bromine Compounds: Various bromine-containing organic compounds exhibit similar reactivity patterns, particularly in substitution reactions.
Uniqueness: The unique combination of a piperidinone ring with bromophenyl groups sets this compound apart from other compounds. This structure imparts specific chemical and physical properties that can be leveraged in various applications.
Biological Activity
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Piperidinone core : This structural feature is common in various biologically active compounds.
- Bromophenyl groups : The presence of bromine atoms enhances the compound's lipophilicity and may influence its biological interactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : The compound has shown potent cytotoxicity against colon cancer cell lines (HCT116 and HT29) with IC50 values below 4 µM, indicating strong efficacy against these malignancies .
- Selectivity Index : The selectivity index (SI) for these compounds suggests they are less toxic to non-malignant cells compared to malignant ones, highlighting their potential as targeted cancer therapies .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : The compound promotes apoptotic cell death in cancer cells, characterized by caspase-3 activation and mitochondrial membrane potential depolarization .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to the induction of apoptosis and cell cycle arrest in cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | HCT116 | < 4 | High |
HT29 | < 4 | High | |
Ca9-22 | < 1 | High | |
Non-malignant cells | > 10 | Low |
This table illustrates the potency of the compound across different cell lines, emphasizing its effectiveness against specific cancer types while maintaining a favorable safety profile.
Case Study: Colon Cancer Treatment
In a recent study evaluating various unsymmetric 3,5-bis(benzylidene)-4-piperidones, it was found that compounds similar to this compound significantly inhibited the growth of colon cancer cells. The study highlighted that the incorporation of specific substituents could enhance the potency and selectivity of these compounds as anticancer agents .
Properties
Molecular Formula |
C21H19Br2NO |
---|---|
Molecular Weight |
461.2 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C21H19Br2NO/c1-2-24-13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16/h3-12H,2,13-14H2,1H3/b17-11-,18-12+ |
InChI Key |
MHYXNBSIQMFQCB-MJZABRMRSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C\C3=CC=C(C=C3)Br)/C1 |
Canonical SMILES |
CCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |
Origin of Product |
United States |
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